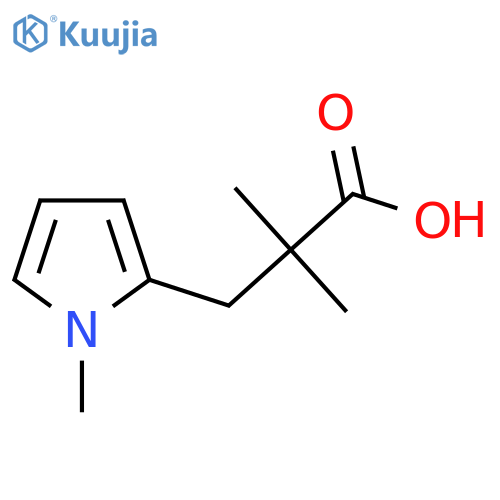Cas no 2229598-93-8 (2,2-dimethyl-3-(1-methyl-1H-pyrrol-2-yl)propanoic acid)

2229598-93-8 structure
商品名:2,2-dimethyl-3-(1-methyl-1H-pyrrol-2-yl)propanoic acid
2,2-dimethyl-3-(1-methyl-1H-pyrrol-2-yl)propanoic acid 化学的及び物理的性質
名前と識別子
-
- 2229598-93-8
- EN300-1814590
- 2,2-dimethyl-3-(1-methyl-1H-pyrrol-2-yl)propanoic acid
-
- インチ: 1S/C10H15NO2/c1-10(2,9(12)13)7-8-5-4-6-11(8)3/h4-6H,7H2,1-3H3,(H,12,13)
- InChIKey: BJYNEINOTBRMHH-UHFFFAOYSA-N
- ほほえんだ: OC(C(C)(C)CC1=CC=CN1C)=O
計算された属性
- せいみつぶんしりょう: 181.110278721g/mol
- どういたいしつりょう: 181.110278721g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 201
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 42.2Ų
2,2-dimethyl-3-(1-methyl-1H-pyrrol-2-yl)propanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1814590-0.05g |
2,2-dimethyl-3-(1-methyl-1H-pyrrol-2-yl)propanoic acid |
2229598-93-8 | 0.05g |
$1080.0 | 2023-09-19 | ||
| Enamine | EN300-1814590-1.0g |
2,2-dimethyl-3-(1-methyl-1H-pyrrol-2-yl)propanoic acid |
2229598-93-8 | 1g |
$1286.0 | 2023-06-03 | ||
| Enamine | EN300-1814590-10.0g |
2,2-dimethyl-3-(1-methyl-1H-pyrrol-2-yl)propanoic acid |
2229598-93-8 | 10g |
$5528.0 | 2023-06-03 | ||
| Enamine | EN300-1814590-0.1g |
2,2-dimethyl-3-(1-methyl-1H-pyrrol-2-yl)propanoic acid |
2229598-93-8 | 0.1g |
$1131.0 | 2023-09-19 | ||
| Enamine | EN300-1814590-5.0g |
2,2-dimethyl-3-(1-methyl-1H-pyrrol-2-yl)propanoic acid |
2229598-93-8 | 5g |
$3728.0 | 2023-06-03 | ||
| Enamine | EN300-1814590-0.5g |
2,2-dimethyl-3-(1-methyl-1H-pyrrol-2-yl)propanoic acid |
2229598-93-8 | 0.5g |
$1234.0 | 2023-09-19 | ||
| Enamine | EN300-1814590-10g |
2,2-dimethyl-3-(1-methyl-1H-pyrrol-2-yl)propanoic acid |
2229598-93-8 | 10g |
$5528.0 | 2023-09-19 | ||
| Enamine | EN300-1814590-2.5g |
2,2-dimethyl-3-(1-methyl-1H-pyrrol-2-yl)propanoic acid |
2229598-93-8 | 2.5g |
$2520.0 | 2023-09-19 | ||
| Enamine | EN300-1814590-5g |
2,2-dimethyl-3-(1-methyl-1H-pyrrol-2-yl)propanoic acid |
2229598-93-8 | 5g |
$3728.0 | 2023-09-19 | ||
| Enamine | EN300-1814590-0.25g |
2,2-dimethyl-3-(1-methyl-1H-pyrrol-2-yl)propanoic acid |
2229598-93-8 | 0.25g |
$1183.0 | 2023-09-19 |
2,2-dimethyl-3-(1-methyl-1H-pyrrol-2-yl)propanoic acid 関連文献
-
Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729
-
2. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774
-
Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596
-
Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690
-
Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540
2229598-93-8 (2,2-dimethyl-3-(1-methyl-1H-pyrrol-2-yl)propanoic acid) 関連製品
- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)
- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)
- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)
- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)
- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)
- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)
- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)
- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)
- 157047-98-8(Benzomalvin C)
- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)
推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
